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Compound of Interest

Compound Name: Stearyltrimethylammonium

Cat. No.: B1193908

Introduction

The isolation of high-quality genomic DNA from fungi is a critical first step for a wide range of
molecular applications, including polymerase chain reaction (PCR), DNA sequencing, and
genomic library construction. Fungal cells, however, present a significant challenge due to their
rigid cell walls, which are composed of chitin, glucans, and other polysaccharides. These
polysaccharides can co-precipitate with DNA, inhibiting downstream enzymatic reactions. The
Stearyltrimethylammonium bromide (STAB) method is a robust and effective protocol
designed to overcome these challenges. STAB, a cationic detergent, efficiently lyses cell
membranes and forms complexes with proteins and polysaccharides, facilitating their removal
and enabling the isolation of pure, high-molecular-weight DNA.

Principle of the Method

The STAB DNA extraction method leverages the chemical properties of this cationic detergent.
In a high-salt buffer, STAB binds to DNA, keeping it in solution while precipitating most
polysaccharides. The detergent also aids in the denaturation and removal of proteins.
Subsequent purification steps using organic solvents like chloroform:isoamyl alcohol further
remove protein and lipid contaminants. Finally, the DNA is precipitated from the agueous phase
using isopropanol or ethanol, washed to remove residual salts and STAB, and resuspended in
a suitable buffer.
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Quantitative Data Summary

The following table summarizes typical quantitative outcomes for fungal DNA extraction using a

STAB-based method, adapted from similar CTAB protocols. The yield and purity can vary

depending on the fungal species, the age of the culture, and the starting material.

Parameter

Value/Range

Fungal Species
Example

Source

DNA Yield (ug/g of

Aspergillus niger,

_ 210 - 301 , ] ] [1]
mycelium) Bipolaris cyanodontis
Fusarium oxysporum,
239 - 250 . [1]
Penicillium spp.
DNA Concentration )
> 100 General Fungi [2]
(ng/uL)
DNA Purity Aspergillus flavus,
1.67-1.92 [1]

(A260/A280 ratio)

Bipolaris cyanodontis

2.01-210

Fusarium oxysporum,

Penicillium spp.

[1]

DNA Integrity
(Average Fragment
Size)

> 30 kb

General Fungi

[2]

Experimental Protocol

This protocol details a step-by-step methodology for the extraction of genomic DNA from fungal

mycelium using STAB.

Materials and Reagents:

¢ Fungal mycelium (fresh or frozen)

e Liquid nitrogen

 Sterile mortar and pestle

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4909022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4909022/
https://www.researchgate.net/publication/326805165_CTAB-PEG_DNA_Extraction_from_Fungi_with_High_Contents_of_Polysaccharides
https://pmc.ncbi.nlm.nih.gov/articles/PMC4909022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4909022/
https://www.researchgate.net/publication/326805165_CTAB-PEG_DNA_Extraction_from_Fungi_with_High_Contents_of_Polysaccharides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

2.0 mL microcentrifuge tubes
Water bath or heat block
Microcentrifuge

STAB Extraction Buffer (2% (w/v) STAB, 100 mM Tris-HCI pH 8.0, 20 mM EDTA pH 8.0, 1.4
M NacCl)

Proteinase K (20 mg/mL)

RNase A (10 mg/mL) (optional)
Chloroform:lsoamyl alcohol (24:1, v/v)
Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water

Procedure:

Sample Preparation and Cell Lysis
Pre-chill a sterile mortar and pestle with liquid nitrogen.
Weigh approximately 100-200 mg of fresh or frozen fungal mycelium.

Place the mycelium in the mortar and add liquid nitrogen. Grind the tissue to a fine powder.

[3]
Transfer the powdered mycelium to a 2.0 mL microcentrifuge tube.

Add 800 pL of pre-warmed (65°C) STAB Extraction Buffer and 10 pL of Proteinase K (20
mg/mL).

Vortex briefly to ensure thorough mixing.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11806203/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

 Incubate the mixture in a water bath at 65°C for 30-60 minutes. Invert the tube every 10-15
minutes to aid lysis.[3]

. Purification

e Cool the tube to room temperature.

e Add an equal volume (approximately 800 pL) of chloroform:isoamyl alcohol (24:1).[4]
e Mix by inverting the tube for 5-10 minutes until an emulsion is formed.

e Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4] The mixture will separate into three
phases: an upper aqueous phase (containing DNA), a middle interphase, and a lower
organic phase.

o Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube,
avoiding the interphase.

[ll. DNA Precipitation

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

Mix gently by inversion until a white, thread-like DNA precipitate is visible.

Incubate at -20°C for at least 30 minutes to enhance precipitation.

Centrifuge at 13,000 rpm for 20 minutes at 4°C to pellet the DNA.

IV. DNA Washing and Resuspension

Carefully decant the supernatant without disturbing the DNA pellet.

Add 1 mL of ice-cold 70% ethanol to wash the pellet, removing residual salts and STAB.[4]

Centrifuge at 13,000 rpm for 5 minutes at 4°C.

Discard the ethanol and air-dry the pellet for 10-20 minutes at room temperature. Avoid over-
drying, as it can make the DNA difficult to dissolve.[4]
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o Resuspend the DNA pellet in 50-100 pL of TE buffer or nuclease-free water.

o Optional: To remove RNA contamination, add 1 pL of RNase A (10 mg/mL) and incubate at
37°C for 30 minutes.

» Store the purified genomic DNA at -20°C for long-term storage.

Experimental Workflow Diagram
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Start: Fungal Mycelium (~100-200mg)

Grind in Liquid Nitrogen

Add STAB Buffer & Proteinase K
Incubate at 65°C for 30-60 min

Add Chloroform:Isoamyl Alcohol (24:1)
Centrifuge for 10 min

Collect Aqueous Phase

Add Ice-Cold Isopropanol
Centrifuge for 20 min

Wash Pellet with 70% Ethanol
Centrifuge for 5 min

Air Dry Pellet & Resuspend in TE Buffer

i

End: Purified Genomic DNA

Figure 1: Fungal DNA Extraction Workflow using STAB

Click to download full resolution via product page

Caption: Workflow for fungal gDNA isolation using the STAB method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Fungal Genomic DNA Extraction
Using Stearyltrimethylammonium Bromide (STAB)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1193908#protocol-for-fungal-dna-
extraction-using-stearyltrimethylammonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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